molecular formula C14H10F4O2 B1459698 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1437794-77-8

1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No. B1459698
CAS RN: 1437794-77-8
M. Wt: 286.22 g/mol
InChI Key: DVWRMVDRLLNETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1437794-77-8. It has a molecular weight of 286.23 . The IUPAC name for this compound is 1-(benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10F4O2/c15-13-11(19-9-10-5-2-1-3-6-10)7-4-8-12(13)20-14(16,17)18/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.23 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Supramolecular Chemistry Applications

"Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry" discusses the significance of benzene derivatives in supramolecular chemistry, highlighting their role in self-assembly and nanotechnology applications. The paper reviews the synthesis and applications of benzene tricarboxamides (BTAs) in creating one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding, showcasing their potential in polymer processing and biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Green Chemistry

"Fluoroalkylation reactions in aqueous media: a review" explores the development of environmentally benign methods for incorporating fluorinated groups into target molecules, emphasizing the role of water as a green solvent. This paper discusses the significance of fluoroalkylation, including trifluoromethylation and perfluoroalkylation, under green chemistry principles, highlighting the use of catalytic systems and water in synthesizing fluorine-containing pharmaceuticals and agrochemicals (Song et al., 2018).

Materials Science

"Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer" provides an extensive overview of the synthesis, properties, and applications of polytetrafluoroethylene (PTFE), emphasizing its role in the fluoropolymer market. The review covers various methods of synthesis, detailing the relationship between synthesis conditions and the physicochemical properties of PTFE. It highlights PTFE's applications in electrical insulation, lubrication, and coatings, underlining the importance of fluorinated polymers in advanced materials science (Puts, Crouse, & Améduri, 2019).

properties

IUPAC Name

2-fluoro-1-phenylmethoxy-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-13-11(19-9-10-5-2-1-3-6-10)7-4-8-12(13)20-14(16,17)18/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWRMVDRLLNETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.